Axl-IN-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

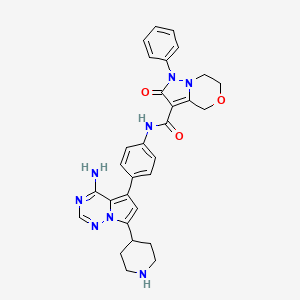

Molecular Formula |

C30H30N8O3 |

|---|---|

Molecular Weight |

550.6 g/mol |

IUPAC Name |

N-[4-(4-amino-7-piperidin-4-ylpyrrolo[2,1-f][1,2,4]triazin-5-yl)phenyl]-2-oxo-1-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxamide |

InChI |

InChI=1S/C30H30N8O3/c31-28-27-23(16-24(37(27)34-18-33-28)20-10-12-32-13-11-20)19-6-8-21(9-7-19)35-29(39)26-25-17-41-15-14-36(25)38(30(26)40)22-4-2-1-3-5-22/h1-9,16,18,20,32H,10-15,17H2,(H,35,39)(H2,31,33,34) |

InChI Key |

JENHOLTZFTZYPH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC(=C3N2N=CN=C3N)C4=CC=C(C=C4)NC(=O)C5=C6COCCN6N(C5=O)C7=CC=CC=C7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Axl Inhibitors: A Profile of Axl-IN-12

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information, including specific quantitative data and detailed experimental results for Axl-IN-12, is limited. This guide provides a comprehensive overview of the Axl signaling pathway and the established mechanisms of action for potent, selective small-molecule Axl inhibitors. This framework serves as a scientific foundation for understanding the presumed mechanism of action of this compound.

Introduction to the Axl Receptor Tyrosine Kinase

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a critical transmembrane protein involved in various fundamental cellular processes.[1][2][3] Encoded by the AXL gene, this receptor is characterized by an extracellular domain composed of two immunoglobulin-like (IgL) and two fibronectin type-III (FNIII) repeats, a single-pass transmembrane segment, and an intracellular tyrosine kinase domain.[4][5]

Axl's primary ligand is the vitamin K-dependent protein, Growth Arrest-Specific 6 (Gas6).[3][4] The binding of Gas6 to the Axl extracellular domain induces receptor dimerization, leading to the trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[4][6][7] This activation event initiates a cascade of downstream signaling pathways that are crucial for regulating cell proliferation, survival, migration, and immune responses.[1][5][6]

Dysregulation and overexpression of Axl are frequently observed in numerous malignancies, including non-small cell lung cancer, breast cancer, and acute myeloid leukemia.[2][3][8] This aberrant Axl activity is strongly associated with poor prognosis, metastasis, and the development of resistance to a wide range of cancer therapies, making Axl a compelling target for drug development.[2][6]

The Gas6/Axl Signaling Pathway

The activation of Axl by its ligand, Gas6, triggers a complex network of intracellular signaling pathways that drive various cellular functions. Upon Gas6-mediated dimerization and autophosphorylation, the activated Axl kinase domain serves as a docking site for various adaptor proteins and enzymes, leading to the propagation of downstream signals.[3][7]

The principal signaling cascades activated by the Gas6/Axl axis include:

-

PI3K/AKT/mTOR Pathway: This is a central pathway that promotes cell survival, growth, and proliferation. Activated Axl recruits and phosphorylates the p85 subunit of Phosphoinositide 3-kinase (PI3K), leading to the activation of AKT and the subsequent downstream signaling through mTOR.[1][9][10] This cascade also results in the inactivation of pro-apoptotic proteins like BAD.[11]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a key regulator of cell proliferation and differentiation. Axl activation can lead to the recruitment of the Grb2 adaptor protein, which in turn activates the RAS-MAPK cascade.[1][10][11]

-

JAK/STAT Pathway: Axl signaling can also lead to the activation of the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, which is critically involved in cytokine signaling and immune response regulation.[1][5][7]

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway, a crucial regulator of inflammation and cell survival, is also modulated by Axl. Axl can promote the nuclear translocation of NF-κB, leading to the increased expression of anti-apoptotic proteins such as Bcl-2.[1][2]

Presumed Mechanism of Action of this compound

As a potent Axl inhibitor, this compound is presumed to be a small-molecule compound designed to specifically target the intracellular kinase domain of the Axl receptor. This is the most common mechanism for kinase inhibitors.[2]

The core mechanism involves the following steps:

-

ATP-Competitive Inhibition: Small-molecule kinase inhibitors like this compound are typically designed to be ATP-competitive. They bind to the ATP-binding pocket within the Axl kinase domain.[2]

-

Prevention of Autophosphorylation: By occupying the ATP-binding site, the inhibitor prevents the binding of ATP, which is the phosphate donor required for the autophosphorylation process. This blockade is the critical inhibitory step.

-

Inhibition of Downstream Signaling: Without autophosphorylation, the Axl receptor remains in an inactive state and cannot recruit or phosphorylate its downstream substrates. Consequently, all major downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, are silenced.[2][8]

-

Cellular Effects: The inhibition of these pro-survival and pro-proliferative signals leads to the desired anti-cancer effects, such as apoptosis, reduced cell proliferation, and decreased cell migration and invasion.[8]

Quantitative Data for Axl Inhibitors

While specific quantitative data for this compound is not publicly available, the following table summarizes the inhibitory concentrations (IC₅₀) for several well-characterized small-molecule Axl inhibitors. This provides a benchmark for the potency expected from a compound described as a "potent Axl inhibitor." The data is derived from various biochemical and cell-based assays.

| Compound Name | Assay Type | IC₅₀ (nM) | Reference(s) |

| BGB324 (R428) | Biochemical | 14 | [2] |

| Cell-based (pAxl) | 3.4 | [11] | |

| Cabozantinib | Biochemical | 7 | [11] |

| UNC2025 | Biochemical | 1.6 | [11] |

| ONO-7475 | Biochemical | 0.414 | [12] |

| Cell-based | 0.7 | [12] | |

| Arcus Compound [I] | Biochemical (Human Axl) | 2.8 | [13] |

| Arcus Compound [II] | Biochemical (Human Axl) | 3.0 | [13] |

IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of the target by 50%. Lower values indicate higher potency.

Experimental Protocols for Axl Inhibitor Characterization

Characterizing a novel Axl inhibitor like this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects. Below are detailed methodologies for key experiments.

Biochemical Kinase Activity Assay

-

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified Axl kinase.

-

Methodology (Homogeneous Time-Resolved Fluorescence - HTRF):

-

Reagents: Recombinant human Axl kinase domain, biotinylated peptide substrate, ATP, Europium cryptate-labeled anti-phosphotyrosine antibody, and XL665-conjugated streptavidin.

-

Procedure: a. The inhibitor (e.g., this compound) at various concentrations is pre-incubated with the recombinant Axl kinase in an assay buffer. b. The kinase reaction is initiated by adding the biotinylated peptide substrate and ATP. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature. c. The reaction is stopped by adding EDTA. d. The HTRF detection reagents (Europium-antibody and XL665-streptavidin) are added and incubated to allow for binding to the phosphorylated, biotinylated peptide. e. The HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic curve.[14]

-

Cellular Axl Phosphorylation Assay

-

Objective: To measure the ability of the inhibitor to block Axl autophosphorylation in a cellular context.

-

Methodology (Western Blot):

-

Cell Culture: A cell line with high endogenous Axl expression (e.g., MDA-MB-231 breast cancer cells) is cultured to ~80% confluency.

-

Procedure: a. Cells are serum-starved for 12-24 hours to reduce basal kinase activity. b. Cells are pre-treated with various concentrations of the Axl inhibitor or DMSO vehicle for 1-2 hours. c. Cells are then stimulated with recombinant human Gas6 (e.g., 200 ng/mL) for 15-30 minutes to induce Axl phosphorylation. d. Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. e. Protein concentration in the lysates is determined using a BCA assay. f. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. g. The membrane is blocked and then incubated with primary antibodies against phospho-Axl (p-Axl) and total Axl. An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control. h. After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies. i. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: The band intensities for p-Axl are quantified and normalized to total Axl. The inhibition of phosphorylation is plotted against inhibitor concentration to determine the cellular IC₅₀.

-

Cell Viability/Proliferation Assay

-

Objective: To assess the effect of Axl inhibition on the viability and proliferation of cancer cells.

-

Methodology (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Plating: Axl-dependent cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Procedure: a. Cells are treated with a serial dilution of the Axl inhibitor or DMSO control. b. Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions. c. The CellTiter-Glo® reagent is added to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells. d. The plate is incubated for a short period to stabilize the signal. e. Luminescence is measured using a plate reader.

-

Data Analysis: The percentage of viable cells is calculated relative to the DMSO-treated control wells. The IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) is calculated from the dose-response curve.[12]

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. What are AXL inhibitors and how do they work? [synapse.patsnap.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The GAS6-AXL signaling pathway triggers actin remodeling that drives membrane ruffling, macropinocytosis, and cancer-cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Gas6/AXL pathway: immunological landscape and therapeutic potential [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Arcus Biosciences reports preclinical data on AXL inhibitors for cancer | BioWorld [bioworld.com]

- 14. arcusbio.com [arcusbio.com]

A Technical Guide to the Downstream Signaling Pathways of Axl-IN-12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by Axl-IN-12, a potent inhibitor of the AXL receptor tyrosine kinase. This document summarizes the mechanism of AXL signaling, the expected impact of its inhibition by this compound on key cellular pathways, and methodologies for studying these effects.

Introduction to AXL Signaling

AXL, a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, is a critical mediator of various cellular processes.[1] Its activation, primarily through its ligand Growth Arrest-Specific 6 (GAS6), initiates a cascade of downstream signaling events.[1][2] These pathways are integral to cell survival, proliferation, migration, and invasion.[2] Dysregulation of AXL signaling is frequently observed in various cancers, where it is associated with tumor progression, metastasis, and the development of therapeutic resistance.[1][3] this compound is a potent small molecule inhibitor designed to target the kinase activity of AXL, thereby blocking its downstream signaling functions.[4]

Core Downstream Signaling Pathways Affected by this compound

Inhibition of AXL by this compound is expected to disrupt several key signaling cascades that are crucial for cancer cell pathogenesis. The primary downstream pathways influenced by AXL activity include the PI3K/AKT, MAPK/ERK, JAK/STAT, and NF-κB pathways.[2][3][5]

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, growth, and proliferation. Upon AXL activation, it phosphorylates and activates PI3K, which in turn activates AKT. Activated AKT then phosphorylates a multitude of downstream targets, leading to the inhibition of apoptosis and promotion of cell cycle progression. This compound, by inhibiting AXL, is anticipated to suppress the activation of PI3K and AKT, thereby promoting apoptosis and reducing cell viability.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another critical signaling route downstream of AXL that regulates cell proliferation, differentiation, and survival. AXL activation leads to the recruitment of adaptor proteins like Grb2, which in turn activates the RAS-RAF-MEK-ERK signaling cascade.[5] Inhibition of AXL with this compound is expected to attenuate this pathway, resulting in decreased cell proliferation.

JAK/STAT and NF-κB Signaling Pathways

AXL activation can also lead to the activation of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. These pathways are involved in inflammation, immune responses, cell survival, and proliferation. AXL-mediated activation of these pathways contributes to the pro-tumorigenic microenvironment and resistance to apoptosis. This compound is expected to suppress these signaling axes, leading to reduced inflammation and enhanced apoptosis.

Data Presentation: Expected Effects of this compound

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables illustrate the expected outcomes based on the known effects of other potent AXL inhibitors.

Table 1: Biochemical and Cellular Potency of AXL Inhibitors

| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |

| This compound | AXL | Data not available | Data not available | [4] |

| R428 (Bemcentinib) | AXL | 14 | 31-135 | Factual Data |

| TP-0903 | AXL | 27 | ~100 | [3] |

Table 2: Expected Effects of this compound on Downstream Signaling Molecules

| Pathway | Protein | Expected Change upon this compound Treatment | Method of Detection |

| PI3K/AKT | p-AKT (Ser473) | Decrease | Western Blot |

| PI3K/AKT | p-mTOR (Ser2448) | Decrease | Western Blot |

| MAPK/ERK | p-ERK1/2 (Thr202/Tyr204) | Decrease | Western Blot |

| JAK/STAT | p-STAT3 (Tyr705) | Decrease | Western Blot |

| NF-κB | p-IκBα (Ser32) | Decrease | Western Blot |

| Apoptosis | Cleaved Caspase-3 | Increase | Western Blot |

| Apoptosis | Cleaved PARP | Increase | Western Blot |

Table 3: Expected Cellular Effects of this compound

| Cellular Process | Assay | Expected Outcome with this compound |

| Cell Viability | MTT/CellTiter-Glo Assay | Decrease in a dose-dependent manner |

| Apoptosis | Annexin V/PI Staining | Increase in apoptotic cell population |

| Cell Migration | Transwell Migration Assay | Inhibition of cell migration |

| Cell Invasion | Matrigel Invasion Assay | Inhibition of cell invasion |

| Colony Formation | Clonogenic Assay | Reduction in colony forming ability |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on downstream signaling. Below are outlines of key experimental protocols.

Western Blotting for Phosphorylated Proteins

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for a specified duration.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., AKT, ERK). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Transwell Invasion Assay

-

Chamber Preparation: Rehydrate Matrigel-coated inserts (for invasion) or uncoated inserts (for migration) in a 24-well plate.

-

Cell Seeding: Seed serum-starved cells in the upper chamber in a serum-free medium. Add a medium containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Treatment: Add this compound to both the upper and lower chambers.

-

Incubation: Incubate the plate for a suitable period (e.g., 24-48 hours) to allow for cell invasion.

-

Cell Staining and Counting: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane.

-

Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.

This technical guide provides a foundational understanding of the downstream signaling pathways affected by the AXL inhibitor this compound. The provided diagrams and tables serve as a reference for researchers investigating the therapeutic potential of targeting the AXL signaling axis. Further experimental validation is necessary to fully elucidate the specific molecular and cellular effects of this compound.

References

- 1. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Axl Inhibition and Apoptosis: A Technical Guide

An In-Depth Examination of the Role of Potent Axl Inhibitors in Programmed Cell Death for Researchers and Drug Development Professionals

Disclaimer: This technical guide focuses on the role of potent Axl inhibitors in apoptosis. While the query specifically mentioned Axl-IN-12, publicly available data on this compound is limited. Therefore, this document utilizes the well-characterized Axl inhibitor, R428 (Bemcentinib), as a primary example to illustrate the mechanisms of action likely shared by potent Axl inhibitors. This compound is described as a potent AXL inhibitor, and thus the principles and pathways detailed herein are expected to be broadly applicable.[1]

Executive Summary

The Axl receptor tyrosine kinase is a critical mediator of cell survival, proliferation, and drug resistance in many cancers.[2][3][4] Its overexpression is often correlated with a poor prognosis.[3] Inhibition of Axl has emerged as a promising therapeutic strategy, with several small molecule inhibitors demonstrating the ability to induce or sensitize cancer cells to apoptosis. This guide provides a detailed overview of the molecular mechanisms by which Axl inhibitors, exemplified by R428, mediate apoptosis. It covers the key signaling pathways, presents quantitative data from relevant studies, and outlines the experimental protocols used to elucidate these effects.

The Dual Role of Axl Inhibition in Apoptosis

Research indicates that Axl inhibitors can induce apoptosis through at least two distinct mechanisms: a direct, Axl-independent pathway and an Axl-dependent sensitization to other pro-apoptotic agents.

Axl-Independent Apoptosis via Lysosomal Destabilization

Some studies have shown that the Axl inhibitor R428 can induce apoptosis independently of its Axl kinase inhibition.[2][5] This mechanism involves the disruption of lysosomal function.

-

Lysosomal Acidification and Recycling Blockade: R428 has been found to block the acidification and recycling of lysosomes.[2][5]

-

Autophagosome Accumulation: This disruption leads to the accumulation of autophagosomes and lysosomes, causing extensive cytoplasmic vacuolization.[2][5]

-

Caspase Activation: The resulting cellular stress triggers the activation of caspases, leading to apoptotic cell death.[2]

Axl-Dependent Sensitization to Apoptosis

A primary mechanism by which Axl inhibitors exert their pro-apoptotic effects is by sensitizing cancer cells to other apoptosis-inducing agents, such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and various chemotherapeutics.[3][4][6][7]

-

Downregulation of Anti-Apoptotic Proteins: Inhibition of the Axl signaling pathway leads to the downregulation of key anti-apoptotic proteins, including c-FLIP and survivin.[3][6][7]

-

Increased Sensitivity to TRAIL: By reducing the levels of these protective proteins, Axl inhibitors lower the threshold for apoptosis induction by agents like TRAIL.[3][6][7]

-

Enhanced Chemosensitivity: Axl inhibition has also been shown to enhance the efficacy of cytotoxic agents, promoting apoptosis in chemoresistant cancer cells.[4]

Signaling Pathways

The pro-apoptotic effects of Axl inhibition are mediated through the modulation of several critical signaling pathways.

The Canonical Gas6/Axl Survival Pathway

The binding of the ligand Gas6 to the Axl receptor triggers its dimerization and autophosphorylation, activating downstream pro-survival signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways promote cell survival, proliferation, and invasion.[3][4]

// Nodes Gas6 [label="Gas6", fillcolor="#4285F4"]; Axl [label="Axl Receptor", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#34A853"]; Akt [label="Akt", fillcolor="#34A853"]; MAPK_ERK [label="MAPK/ERK", fillcolor="#34A853"]; Survival [label="Cell Survival,\nProliferation, Invasion", fillcolor="#EA4335", fontcolor="#202124"];

// Edges Gas6 -> Axl [label="Binds and Activates"]; Axl -> PI3K; Axl -> MAPK_ERK; PI3K -> Akt; Akt -> Survival; MAPK_ERK -> Survival; } dot Caption: Canonical Gas6/Axl Pro-Survival Signaling Pathway.

Axl Inhibition and Sensitization to TRAIL-Mediated Apoptosis

Axl inhibitors sensitize cancer cells to TRAIL-induced apoptosis by downregulating the anti-apoptotic proteins c-FLIP and survivin.

// Nodes Axl_Inhibitor [label="Axl Inhibitor\n(e.g., R428)", fillcolor="#FBBC05", fontcolor="#202124"]; Axl [label="Axl", fillcolor="#4285F4"]; cFLIP [label="c-FLIP", fillcolor="#EA4335"]; Survivin [label="Survivin", fillcolor="#EA4335"]; TRAIL [label="TRAIL", fillcolor="#34A853"]; DISC [label="DISC Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Caspase-8 Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#202124"];

// Edges Axl_Inhibitor -> Axl [label="Inhibits", arrowhead=tee]; Axl -> cFLIP [label="Upregulates"]; Axl -> Survivin [label="Upregulates"]; cFLIP -> Caspase8 [label="Inhibits", arrowhead=tee]; Survivin -> Apoptosis [label="Inhibits", arrowhead=tee]; TRAIL -> DISC; DISC -> Caspase8; Caspase8 -> Apoptosis; } dot Caption: Axl Inhibition and TRAIL-Mediated Apoptosis.

Quantitative Data

The following tables summarize quantitative data from studies on the pro-apoptotic effects of Axl inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of R428

| Kinase | IC50 (nM) | Selectivity vs. Axl |

| Axl | 14 | - |

| Mer | >700 | >50-fold |

| Tyro3 | >1400 | >100-fold |

| Abl | >1400 | >100-fold |

| InsR | >1400 | >100-fold |

| EGFR | >1400 | >100-fold |

| HER2 | >1400 | >100-fold |

| PDGFRβ | >1400 | >100-fold |

Data adapted from Holland et al., 2010.[8]

Table 2: Effect of R428 on TRAIL-Mediated Apoptosis in Caki Renal Carcinoma Cells

| Treatment | % Apoptotic Cells (Sub-G1) |

| Control | ~5% |

| R428 (5 µM) | ~10% |

| TRAIL (50 ng/mL) | ~15% |

| R428 + TRAIL | ~45% |

Approximate values interpreted from graphical data in Woo et al., 2019.[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the role of Axl inhibitors in apoptosis.

Cell Viability and Apoptosis Assays

Objective: To quantify the extent of apoptosis induced by Axl inhibitors alone or in combination with other agents.

-

Annexin V/Propidium Iodide (PI) Staining:

-

Cells are seeded in 6-well plates and treated with the Axl inhibitor and/or other compounds for the desired time.

-

Both floating and adherent cells are collected and washed with cold PBS.

-

Cells are resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15 minutes.

-

Samples are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.[9][10]

-

-

TUNEL Assay:

-

Cells are cultured on coverslips and treated as required.

-

Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100 in sodium citrate.

-

The TUNEL reaction mixture is added to the coverslips and incubated in a humidified chamber at 37°C.

-

The coverslips are washed and mounted with a DAPI-containing medium to visualize the nuclei.

-

Apoptotic cells with fragmented DNA will show TUNEL-positive staining, which can be visualized by fluorescence microscopy.[3]

-

-

Caspase Activity Assay:

-

Cells are treated and lysed.

-

The protein concentration of the lysate is determined.

-

The lysate is incubated with a caspase-specific substrate (e.g., DEVD-pNA for caspase-3) in a reaction buffer.

-

The cleavage of the substrate is measured over time using a spectrophotometer or fluorometer.[3]

-

// Nodes Cell_Culture [label="Cell Culture", fillcolor="#F1F3F4"]; Treatment [label="Treatment with\nAxl Inhibitor +/- Agent", fillcolor="#FBBC05"]; Cell_Harvest [label="Cell Harvesting", fillcolor="#F1F3F4"]; Staining [label="Staining\n(Annexin V/PI, TUNEL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysis [label="Cell Lysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Flow_Cytometry [label="Flow Cytometry\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Microscopy [label="Fluorescence\nMicroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Spectrophotometry [label="Spectrophotometry/\nFluorometry", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Treatment; Treatment -> Cell_Harvest; Cell_Harvest -> Staining; Cell_Harvest -> Lysis; Staining -> Flow_Cytometry; Staining -> Microscopy; Lysis -> Spectrophotometry; } dot Caption: General Workflow for Apoptosis Assays.

Western Blotting

Objective: To detect changes in the expression and phosphorylation status of proteins in the Axl signaling and apoptosis pathways.

-

Protein Extraction: Cells are treated and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., phospho-Axl, total Axl, c-FLIP, survivin, cleaved PARP, cleaved caspase-3) overnight at 4°C.[9]

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR)

Objective: To measure changes in the mRNA levels of genes involved in apoptosis.

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable kit or TRIzol reagent.[2]

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.[2]

Conclusion

Potent Axl inhibitors, such as this compound and the well-studied compound R428, represent a promising class of anti-cancer agents that can induce apoptosis through multiple mechanisms. Their ability to both directly trigger cell death in some contexts and to sensitize cancer cells to other therapies highlights their therapeutic potential. Understanding the detailed molecular pathways and having robust experimental protocols are crucial for the continued development and clinical application of these targeted therapies. This guide provides a foundational understanding for researchers and drug development professionals working to leverage Axl inhibition as a strategy to overcome cancer cell survival and resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Axl Inhibitor R428 Enhances TRAIL-Mediated Apoptosis Through Downregulation of c-FLIP and Survivin Expression in Renal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Axl Inhibitor R428 Enhances TRAIL-Mediated Apoptosis Through Downregulation of c-FLIP and Survivin Expression in Renal … [ouci.dntb.gov.ua]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medicaljournalssweden.se [medicaljournalssweden.se]

Axl-IN-12 and its Role in the Epithelial-Mesenchymal Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The receptor tyrosine kinase Axl is a critical mediator of the epithelial-mesenchymal transition (EMT), a cellular process implicated in cancer progression, metastasis, and therapeutic resistance.[1][2][3][4] Overexpression of Axl is a common feature in a multitude of cancers and is frequently associated with a mesenchymal phenotype and poor clinical prognosis.[5] Axl activation, often initiated by its ligand Gas6, triggers a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and NF-κB, which are pivotal for the induction and maintenance of EMT.[5] Consequently, inhibition of Axl has emerged as a promising therapeutic strategy to reverse EMT, thereby potentially reducing tumor invasiveness and overcoming drug resistance. This technical guide provides an in-depth overview of the role of Axl in EMT, focusing on the therapeutic potential of Axl inhibitors. While specific data for the research compound Axl-IN-12 is not extensively available in peer-reviewed literature, this guide leverages data from other well-characterized Axl inhibitors to delineate the mechanisms of action and experimental validation of this class of molecules.

Introduction to Axl and Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition is a biological process where epithelial cells lose their characteristic cell-cell adhesion and polarity, acquiring a mesenchymal phenotype with enhanced migratory and invasive capabilities.[2] This transition is characterized by the downregulation of epithelial markers, most notably E-cadherin, and the upregulation of mesenchymal markers such as N-cadherin and Vimentin.[2][6] The process is orchestrated by a group of key transcription factors including Snail, Slug, and Twist.[2][7]

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has been identified as a significant driver of EMT in various cancers.[2] Its expression is often upregulated in mesenchymal-like cancer cells and is associated with increased metastasis and resistance to conventional therapies.[5] The binding of the ligand Gas6 to the extracellular domain of Axl induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote the mesenchymal state.[8]

The Axl Signaling Pathway in EMT

Activation of Axl kinase initiates a complex network of intracellular signaling pathways that converge to promote the EMT phenotype. A simplified representation of this signaling cascade is depicted below.

Figure 1: Axl Signaling Pathway in EMT. Ligand Gas6 binds to and activates the Axl receptor, leading to the activation of downstream pathways such as PI3K/AKT and MAPK/ERK. These pathways upregulate key EMT-inducing transcription factors (Snail, Slug, Twist), which in turn repress epithelial markers (E-cadherin) and induce mesenchymal markers (N-cadherin, Vimentin), ultimately driving the epithelial-mesenchymal transition.

Axl Inhibitors and Reversal of EMT

Given the central role of Axl in promoting EMT, its inhibition presents a compelling therapeutic strategy. Axl inhibitors are small molecules designed to block the kinase activity of the Axl receptor, thereby inhibiting its downstream signaling. While specific data on this compound is limited, studies on other potent Axl inhibitors such as R428 (Bemcentinib) and TP-0903 have demonstrated their ability to reverse the EMT process.[9][10]

Quantitative Effects of Axl Inhibitors on EMT Markers

The efficacy of Axl inhibitors in reversing EMT is typically quantified by measuring the changes in the expression levels of key epithelial and mesenchymal markers. The following table summarizes representative data from studies on various Axl inhibitors.

| Axl Inhibitor | Cell Line | Concentration | Change in E-cadherin | Change in N-cadherin | Change in Vimentin | Change in Snail/Slug/Twist | Citation |

| MP470 | Mesenchymal MCF10ATT | Dose-dependent | ↑ | ↓ | Not Reported | ↓ (Snail) | [2] |

| Axl siRNA | A549, H460 | Not Applicable | ↑ | ↓ | ↓ | Not Reported | [6] |

| TP0903 | H1993 (TGFβ-induced EMT) | Not Reported | ↑ | ↓ | ↓ | ↓ (ZEB1) | [11] |

| Bemcentinib (R428) | Mesenchymal NSCLC cell lines | Not Reported | ↑ | Not Reported | ↓ | Not Reported | [4] |

Table 1: Summary of Quantitative Effects of Axl Inhibitors on EMT Markers. The table illustrates the general trend of Axl inhibition leading to an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers like N-cadherin, Vimentin, and key EMT transcription factors.

Impact of Axl Inhibition on Cell Migration and Invasion

A functional consequence of EMT is the acquisition of migratory and invasive properties. Axl inhibitors have been shown to effectively reduce these capabilities in cancer cells.

| Axl Inhibitor | Cell Line | Assay | Effect on Migration/Invasion | Citation |

| R428 | MESO924 | Wound-healing & Transwell invasion | ↓ | [12] |

| Axl shRNA | SNU1196, HUCCT1 | Scratch assay & Matrigel invasion | ↓ | [13] |

Table 2: Effect of Axl Inhibition on Cancer Cell Migration and Invasion. Inhibition of Axl signaling consistently leads to a reduction in the migratory and invasive potential of cancer cells in vitro.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of Axl inhibitors on EMT.

Western Blot Analysis for EMT Markers

Western blotting is a standard technique to quantify the protein expression levels of EMT markers.

Protocol:

-

Cell Lysis: Treat cancer cells with the Axl inhibitor or vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, Snail, Slug, Twist, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis is performed using software like ImageJ to quantify the relative protein expression levels, normalized to the loading control.[1][14][15]

Figure 2: Western Blot Workflow. A schematic representation of the key steps involved in performing a Western blot analysis to measure the expression of EMT markers.

Cell Migration and Invasion Assays

These assays are crucial for assessing the functional consequences of Axl inhibition on the metastatic potential of cancer cells.

4.2.1. Transwell Migration (Boyden Chamber) Assay

Protocol:

-

Cell Preparation: Culture cells to sub-confluency and serum-starve them for 12-24 hours.

-

Assay Setup: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

-

Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Resuspend the serum-starved cells in serum-free media with the Axl inhibitor or vehicle control and seed them into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for a period that allows for cell migration (typically 12-48 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted and the absorbance measured.[16][17]

4.2.2. Matrigel Invasion Assay

This assay is a modification of the Transwell migration assay and assesses the ability of cells to invade through an extracellular matrix barrier.

Protocol:

The protocol is similar to the Transwell migration assay, with the key difference being that the Transwell inserts are pre-coated with a layer of Matrigel, a basement membrane extract.[18] Cells must degrade and invade through this matrix to reach the chemoattractant in the lower chamber.

Figure 3: Migration/Invasion Assay Workflow. A generalized workflow for Transwell migration and invasion assays to assess the impact of Axl inhibitors on cancer cell motility.

Conclusion

The Axl receptor tyrosine kinase is a key driver of the epithelial-mesenchymal transition, a process fundamental to cancer progression and the development of therapeutic resistance. Inhibition of Axl signaling has been demonstrated to effectively reverse the EMT phenotype, leading to a decrease in mesenchymal markers, an increase in epithelial markers, and a reduction in the migratory and invasive capacity of cancer cells. While specific data for this compound is not yet widely published, the extensive research on other Axl inhibitors provides a strong rationale for its investigation as a tool to modulate EMT. The experimental protocols and signaling pathway information detailed in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting Axl in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. AXL induces epithelial to mesenchymal transition and regulates the function of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are AXL inhibitors and how do they work? [synapse.patsnap.com]

- 6. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of transcription factors snail, slug, and twist in human bladder carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AXL as a Target in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual inhibition of MEK and AXL targets tumor cell heterogeneity and prevents resistant outgrowth mediated by the epithelial-to-mesenchymal transition in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 11. aacrjournals.org [aacrjournals.org]

- 12. AXL Inactivation Inhibits Mesothelioma Growth and Migration via Regulation of p53 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubcompare.ai [pubcompare.ai]

- 15. researchgate.net [researchgate.net]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. snapcyte.com [snapcyte.com]

A Technical Guide to Axl-IN-12 and its Role in Overcoming Drug Resistance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of drug resistance is a primary obstacle in oncology, limiting the efficacy of both conventional chemotherapies and targeted agents. The AXL receptor tyrosine kinase has been identified as a critical mediator of this resistance across numerous cancer types. Its overexpression is strongly correlated with poor prognosis and treatment failure. AXL inhibitors, therefore, represent a promising therapeutic strategy to resensitize tumors to treatment. This guide provides an in-depth overview of AXL's role in drug resistance and the therapeutic potential of AXL inhibitors, using the novel inhibitor Axl-IN-12 as a key example. Due to the limited public data on this compound, this document leverages data from extensively studied AXL inhibitors like Bemcentinib (R428) and Dubermatinib (TP-0903) to illustrate the quantitative effects and experimental methodologies relevant to this class of compounds.

The AXL Receptor: A Key Driver of Therapeutic Resistance

AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases.[1] Under normal physiological conditions, AXL is involved in processes like cell survival and immune response modulation.[2] In cancer, its role is repurposed to drive malignancy. Activation of AXL, typically through its ligand Growth Arrest-Specific 6 (GAS6), triggers a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and NF-κB.[3][4] These pathways collectively promote cell proliferation, survival, migration, and invasion.

Crucially, AXL signaling is a major mechanism of acquired drug resistance.[5] Cancer cells can upregulate AXL in response to therapeutic pressure from EGFR inhibitors (e.g., erlotinib), HER2 inhibitors, and cytotoxic chemotherapy.[5] This "bypass" signaling allows the cancer cells to survive and proliferate despite the inhibition of the primary drug target, often in conjunction with an epithelial-to-mesenchymal transition (EMT), a cellular program associated with increased motility and resistance.[5]

This compound and the Landscape of AXL Inhibitors

This compound is a potent and novel small molecule inhibitor of the AXL kinase.[6] While specific peer-reviewed data on this compound is emerging, it represents a class of therapeutic agents designed to specifically block the ATP-binding site of the AXL kinase domain, thereby preventing its activation and downstream signaling. By inhibiting AXL, these compounds aim to dismantle the resistance mechanisms and restore sensitivity to other anticancer drugs.

Quantitative Data on AXL Inhibitors

To understand the potency of this class of drugs, quantitative data from well-characterized AXL inhibitors are presented below. These values demonstrate the high affinity and cellular efficacy required to modulate the AXL pathway.

| Inhibitor | Target(s) | Enzymatic IC50 (AXL) | Cellular Activity & IC50 | Reference(s) |

| Bemcentinib (R428) | AXL | 14 nM | Inhibits AXL phosphorylation in cells. IC50 of ~2.0 µM in primary CLL B cells. | [7][8] |

| Dubermatinib (TP-0903) | AXL | 27 nM | IC50 of 6 nM against PSN-1 pancreatic cancer cells. Induces apoptosis in CLL B cells. | [9][10] |

| SGI-7079 | AXL, MER, FLT3 | 58 nM (in vitro) | IC50 of 0.43 µM in SUM149 and 0.16 µM in KPL-4 breast cancer cells. | [11][12] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action and Signaling Pathways

AXL inhibitors function by competitively binding to the ATP pocket of the AXL kinase domain, preventing the autophosphorylation necessary for its activation. This blockade halts the downstream signaling responsible for drug resistance.

The diagram below illustrates the logical framework for how AXL inhibition overcomes drug resistance.

Experimental Protocols for AXL Inhibitor Studies

Investigating the role of AXL inhibitors like this compound in drug resistance requires a series of well-defined in vitro and in vivo experiments. Below are detailed protocols for key assays.

Protocol 1: Establishment of Drug-Resistant Cell Lines

This protocol describes the generation of erlotinib-resistant non-small cell lung cancer (NSCLC) cells, a common model for studying AXL-mediated resistance.[13]

-

Cell Seeding: Culture parental NSCLC cells (e.g., PC-9, which harbors an EGFR mutation) in RPMI-1640 medium with 10% FBS.

-

Initial Drug Exposure: Begin by treating the cells with erlotinib at a concentration near the IC50 value (e.g., 0.02 µM for PC-9 cells).

-

Dose Escalation: Once the cells resume proliferation, passage them and increase the erlotinib concentration in a stepwise manner (e.g., doubling the concentration). This process is repeated over several months.

-

Selection of Resistant Clones: After cells demonstrate the ability to grow robustly in a high concentration of erlotinib (e.g., 5 µM), perform single-cell cloning by limiting dilution to isolate and expand individual resistant colonies.

-

Validation: Confirm resistance by performing a cell viability assay (see Protocol 2) comparing the IC50 of erlotinib in the parental and newly generated resistant cell lines. A significant fold-increase (e.g., >100-fold) indicates successful establishment of a resistant line.[13]

-

Maintenance: Culture the established resistant cell line in media containing a maintenance dose of erlotinib to retain the resistant phenotype.

Protocol 2: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of inhibitors.[14][15]

-

Cell Seeding: Plate cells (e.g., parental and drug-resistant NSCLC cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the AXL inhibitor (e.g., this compound) alone or in combination with the drug to which the cells are resistant (e.g., erlotinib). Replace the medium in the wells with 100 µL of medium containing the desired drug concentrations. Include vehicle-only (e.g., DMSO) control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[15]

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine IC50 values.

Protocol 3: Western Blot Analysis of AXL Pathway Activation

Western blotting is used to detect changes in the expression and phosphorylation status of AXL and its downstream targets.[16]

-

Sample Preparation: Seed cells in 6-well plates and grow until 70-80% confluent. Treat with inhibitors as required.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.

-

Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Gel Electrophoresis: Mix 20-30 µg of protein from each sample with SDS-PAGE loading buffer and boil for 5 minutes. Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin).

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Protocol 4: In Vivo Tumor Xenograft Study

Xenograft models are used to evaluate the efficacy of AXL inhibitors in a living organism.[17][18]

-

Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., drug-resistant NSCLC cells) suspended in a solution like Matrigel into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth: Monitor the mice regularly until tumors reach a palpable volume (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize the mice into treatment groups (e.g., Vehicle, AXL inhibitor, other drug, combination therapy).

-

Drug Administration: Administer the AXL inhibitor (and other drugs) according to the desired schedule and route (e.g., oral gavage daily). For example, Bemcentinib (BGB324) might be administered orally once a day.[18]

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2.

-

Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., Western blot or immunohistochemistry).

-

Data Analysis: Plot tumor growth curves for each treatment group to assess the anti-tumor efficacy.

Integrated Experimental Workflow

The following diagram outlines a typical workflow for evaluating an AXL inhibitor in a drug resistance model.

Conclusion and Future Directions

The AXL receptor tyrosine kinase is a validated and high-impact target for overcoming drug resistance in cancer. Potent and selective inhibitors, such as this compound, hold significant promise for restoring the efficacy of targeted therapies and chemotherapies. The experimental framework provided in this guide offers a robust methodology for researchers to investigate this class of inhibitors. Future work will likely focus on optimizing combination strategies, identifying predictive biomarkers for patient selection, and developing next-generation AXL-targeting agents, including antibody-drug conjugates and PROTACs, to further improve therapeutic outcomes in resistant cancers.

References

- 1. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Gas6/AXL pathway: immunological landscape and therapeutic potential [frontiersin.org]

- 3. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. JAK2‐related pathway induces acquired erlotinib resistance in lung cancer cells harboring an epidermal growth factor receptor‐activating mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. cdn.origene.com [cdn.origene.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Axl-IN-12: A Technical Guide to a Selective AXL Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, has emerged as a critical mediator in various cellular processes, including cell survival, proliferation, migration, and immune response.[1] Aberrant AXL signaling is implicated in the pathogenesis and progression of numerous cancers, where its overexpression is often correlated with poor prognosis, metastasis, and the development of therapeutic resistance.[2][3] This has positioned AXL as a compelling target for the development of novel anticancer therapies. Axl-IN-12 is a potent and selective inhibitor of AXL kinase, designed to specifically target this key signaling node. This technical guide provides an in-depth overview of this compound, including its mechanism of action, methodologies for its characterization, and its potential therapeutic applications.

AXL Signaling Pathway

The activation of AXL is initiated by its ligand, Growth Arrest-Specific 6 (Gas6). The binding of Gas6 induces the dimerization and autophosphorylation of AXL, triggering a cascade of downstream signaling pathways. These include the PI3K/AKT/mTOR pathway, which promotes cell survival and proliferation, the RAS/RAF/MEK/ERK (MAPK) pathway, also involved in proliferation, and the JAK/STAT pathway.[4] AXL signaling can also lead to the activation of transcription factors like NF-κB, further promoting cell survival.[5]

Caption: The AXL signaling pathway is activated by Gas6, leading to downstream cascades that promote cancer cell proliferation, survival, migration, and drug resistance. This compound acts by directly inhibiting the AXL receptor kinase.

This compound: A Selective AXL Inhibitor

This compound is characterized as a potent inhibitor of AXL kinase. While comprehensive, publicly available kinase selectivity data for this compound is limited, its designation as a selective inhibitor suggests high affinity for AXL with lower activity against other kinases, including the other members of the TAM family, Mer and Tyro3. The selectivity of AXL inhibitors is a critical parameter, as off-target effects can lead to toxicity and unforeseen biological consequences. For context, the selectivity profiles of other known selective AXL inhibitors are presented below.

Data Presentation: Kinase Inhibitory Profile of Representative Selective AXL Inhibitors

Disclaimer: The following data is for other selective AXL inhibitors and is provided for illustrative purposes to demonstrate a typical selectivity profile. This is not data for this compound.

| Kinase | Bemcentinib (BGB324) IC50 (nM) | UNC2025 IC50 (nM) |

| AXL | 14 | 1.6 |

| MER | >500 | <1 |

| TYRO3 | >500 | 18 |

| FLT3 | >1000 | <1 |

| MET | >1000 | 364 |

Experimental Protocols

The following section details representative experimental protocols for the characterization of AXL inhibitors like this compound. These methodologies are based on standard practices in the field for evaluating the potency, selectivity, and efficacy of kinase inhibitors.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified AXL kinase.

Methodology:

-

Reagents and Materials: Recombinant human AXL kinase domain, biotinylated peptide substrate, ATP, kinase reaction buffer, streptavidin-coated plates, and a detection antibody.

-

Procedure:

-

Add recombinant AXL kinase to the wells of a streptavidin-coated 96-well plate.

-

Incubate to allow the kinase to bind to the plate.

-

Wash the plate to remove unbound kinase.

-

Add serial dilutions of this compound or control compounds to the wells.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Wash the plate and add a phosphorylation-specific antibody conjugated to a reporter enzyme (e.g., HRP).

-

After incubation and washing, add a suitable substrate for the reporter enzyme to generate a signal.

-

Measure the signal using a plate reader.

-

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Cell-Based AXL Phosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block AXL autophosphorylation in a cellular context.

Methodology:

-

Cell Culture: Culture a human cancer cell line with high endogenous AXL expression (e.g., A549 non-small cell lung cancer cells).

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 24 hours to reduce basal receptor activation.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with recombinant human Gas6 (e.g., 100 ng/mL) for 15-30 minutes to induce AXL phosphorylation.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody against phosphorylated AXL (p-AXL).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total AXL as a loading control.

-

-

Data Analysis: Densitometry is used to quantify the band intensities. The ratio of p-AXL to total AXL is calculated and normalized to the stimulated control to determine the extent of inhibition.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).

-

Procedure:

-

Subcutaneously implant a human cancer cell line with high AXL expression (e.g., MDA-MB-231 breast cancer cells) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).

-

Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for target engagement, immunohistochemistry).

-

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups. Statistical analysis (e.g., ANOVA) is used to determine the significance of the anti-tumor effect.

Mandatory Visualizations

Experimental Workflow for AXL Inhibitor Characterization

The following diagram illustrates a typical workflow for the preclinical characterization of a selective AXL inhibitor like this compound.

Caption: A streamlined workflow for the preclinical assessment of an AXL inhibitor, moving from initial biochemical and cellular assays to in vivo efficacy studies.

Conclusion

This compound represents a promising therapeutic agent for cancers driven by aberrant AXL signaling. Its potency and selectivity make it a valuable tool for both basic research and clinical development. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other selective AXL inhibitors. Further investigation into the detailed kinase selectivity profile and in vivo efficacy of this compound will be crucial in advancing its potential as a targeted cancer therapy.

References

- 1. Expression of Axl in Lung Adenocarcinoma and Correlation with Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Function of AXL in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family, has emerged as a critical player in the landscape of oncology. Initially identified as a transforming gene in chronic myelogenous leukemia, its overexpression and aberrant signaling are now implicated in the progression, metastasis, and therapeutic resistance of a wide array of solid and hematological malignancies. AXL's activation, primarily through its ligand Growth Arrest-Specific 6 (Gas6), triggers a cascade of downstream signaling pathways that regulate fundamental cellular processes. This guide provides a comprehensive technical overview of AXL's multifaceted role in cancer, detailing its core signaling mechanisms, its impact on key cancer hallmarks, its function within the tumor microenvironment, and its significance as a high-value therapeutic target. Quantitative data on its prognostic relevance are summarized, and detailed protocols for key experimental analyses are provided to facilitate further research and drug development efforts.

AXL Structure and Activation

The AXL receptor is a transmembrane protein characterized by an extracellular domain composed of two immunoglobulin-like (IgL) domains and two fibronectin type III (FNIII) repeats, a transmembrane segment, and an intracellular domain possessing tyrosine kinase activity.

Activation of AXL is predominantly a ligand-dependent process.[1] Its primary high-affinity ligand, Gas6, binds to the IgL domains, inducing receptor dimerization.[2] This dimerization, which can be homodimerization (AXL-AXL) or heterodimerization with other receptors like EGFR, HER2, and c-MET, leads to autophosphorylation of several tyrosine residues within the intracellular kinase domain (specifically Y779, Y821, and Y866).[1][3] These phosphorylated tyrosines then serve as docking sites for various downstream signaling molecules containing SH2 domains, thereby initiating intracellular signaling cascades.[3] Ligand-independent activation can also occur through receptor overexpression or crosstalk with other receptor tyrosine kinases (RTKs).[4][5]

Core Signaling Pathways

Upon activation, AXL orchestrates a complex network of signaling pathways crucial for cancer cell behavior. The recruitment of adaptor proteins and enzymes to the phosphorylated intracellular domain triggers several major axes.

-

PI3K/AKT Pathway: The phosphorylated Y821 residue serves as a docking site for the p85 regulatory subunit of Phosphatidylinositol 3-kinase (PI3K).[3] This leads to the activation of AKT, a serine/threonine kinase that is a central node for promoting cell survival by inhibiting pro-apoptotic proteins (e.g., BAD) and driving cell cycle progression.[6][7]

-

MAPK/ERK Pathway: The recruitment of Growth factor receptor-bound protein 2 (GRB2) to the activated AXL receptor initiates the RAS-RAF-MEK-ERK (MAPK) cascade.[8] This pathway is fundamentally involved in regulating gene expression related to cell proliferation, differentiation, and survival.[7][9]

-

NF-κB Pathway: AXL signaling can lead to the activation of the NF-κB transcription factor, often through the PI3K/AKT pathway.[4][9] NF-κB activation is critical for transcribing genes involved in inflammation, cell survival, and invasion, including key effectors like the matrix metalloproteinase MMP9.[4][6]

-

SRC Family Kinases and STATs: AXL can directly phosphorylate and activate SRC family kinases, which are involved in cell migration and invasion.[3][8] Furthermore, AXL signaling can activate the JAK/STAT pathway, contributing to cell proliferation and survival.[7][9]

Caption: Core AXL signaling pathways in cancer.

Role of AXL in Cancer Hallmarks

AXL's aberrant activation contributes to nearly every hallmark of cancer, marking it as a pleiotropic driver of malignancy.

Invasion and Metastasis

AXL is a potent driver of cancer cell invasion and metastasis.[10] A primary mechanism is through the induction of the Epithelial-Mesenchymal Transition (EMT) .[3] AXL activation upregulates key EMT-inducing transcription factors such as Snail, Slug, and Twist.[6][11] This leads to the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers like N-cadherin and Vimentin, resulting in increased cell motility and invasive capacity.[12][13] This process is often sustained by a positive feedback loop where EMT transcription factors induce AXL expression.[14] Furthermore, AXL signaling promotes cytoskeletal remodeling through pathways involving Rac1 and Rho, which is essential for cell migration.[1][15]

Caption: AXL's role in driving Epithelial-Mesenchymal Transition (EMT).

Proliferation and Survival

As detailed in the signaling pathways, AXL robustly promotes cell proliferation and survival through the PI3K/AKT/mTOR and MAPK/ERK pathways.[7] By activating these cascades, AXL signaling fosters cell cycle progression and inhibits apoptosis, allowing for uncontrolled tumor growth.[4][6]

Therapeutic Resistance

AXL overexpression is a key mechanism of both intrinsic and acquired resistance to a wide range of cancer therapies.[16][17]

-

Targeted Therapy Resistance: In cancers treated with inhibitors of other RTKs, such as EGFR inhibitors in non-small cell lung cancer (NSCLC), AXL can become activated as a "bypass" pathway.[4][13] AXL can heterodimerize with EGFR, sustaining downstream signaling (e.g., PI3K/AKT) even when EGFR is blocked, thus rendering the therapy ineffective.[1][4]

-

Chemotherapy Resistance: High AXL expression has been linked to resistance to cytotoxic agents like cisplatin in ovarian cancer.[18] The pro-survival signals emanating from AXL can counteract the DNA damage and apoptotic stress induced by chemotherapy.

-

Immunotherapy Resistance: AXL signaling contributes to an immunosuppressive tumor microenvironment, which can lead to resistance to immune checkpoint inhibitors (ICIs) like anti-PD-1 therapy.[19]

Caption: AXL as a bypass mechanism for targeted therapy resistance.

AXL and the Tumor Microenvironment (TME)

AXL is expressed not only on tumor cells but also on various stromal and immune cells within the TME, where it plays a critical role in creating an immunosuppressive milieu.[3][20]

-

Immune Evasion: AXL activation on cancer cells can decrease the expression of MHC class I antigens, reducing their recognition by CD8+ T cells.[3] It can also upregulate the immune checkpoint ligand PD-L1.[4]

-

Immunosuppressive Cell Recruitment: AXL signaling can promote the secretion of cytokines and chemokines that recruit immunosuppressive cells like M2-polarized macrophages and regulatory T cells (Tregs) to the tumor site.[19][21]

-

Angiogenesis: AXL is expressed on endothelial cells and its activation promotes their migration and the formation of new blood vessels, a process essential for tumor growth and metastasis.[10]

-

Hypoxia Response: AXL is a direct target of Hypoxia-Inducible Factor 1α (HIF-1α) and is upregulated under hypoxic conditions. In turn, AXL signaling can help sustain HIF-1α levels, creating a feedback loop that promotes metastasis and TME deregulation.[20][22][23]

Quantitative Data: AXL Expression and Patient Prognosis

High AXL expression, typically measured by immunohistochemistry (IHC) or mRNA analysis, is consistently associated with poor prognosis across numerous cancer types. The following tables summarize key quantitative findings from patient cohort studies.

Table 1: AXL Expression and Prognosis in Lung Cancer

| Cancer Subtype | Patient Cohort (n) | AXL Status | Finding | p-value | Reference |

|---|---|---|---|---|---|

| Lung Adenocarcinoma | 161 | Strong (3+) vs. Other | 5-year survival: 39% vs. 76-85% | 0.0033 | [16] |

| NSCLC (Early Stage) | Not Specified | High vs. Low | 5-year overall survival: 38.6% vs. 77.5% | <0.0001 | [15] |

| NSCLC | 257 | High vs. Low | Associated with lower differentiation and higher clinical stage | <0.01 | [24] |

| NSCLC | 81 | High vs. Low | Associated with higher T stage and pathological stage | <0.05 |[25] |

Table 2: AXL Expression and Prognosis in Breast Cancer

| Cancer Subtype | Patient Cohort (n) | AXL Status | Finding | p-value / HR | Reference |

|---|---|---|---|---|---|

| Triple-Negative (TNBC) | 203 | High vs. Low | AXL retained independent prognostic significance for relapse-free and overall survival | RFS: p=0.002; OS: p=0.001 | [12] |

| Breast Cancer (All) | 73 | High vs. Low | High AXL correlated with poor overall survival | p=0.035; HR=0.49 | [7] |

| Breast Cancer (All) | Not Specified | Strong vs. Weak | Independent negative prognostic factor for survival | p=0.021 | [26] |

| Breast Cancer (All) | 60 | High vs. Low | Associated with higher histologic grade, ER+, and PR+ status | p<0.05 |[6] |

Table 3: AXL Expression and Prognosis in Hepatocellular Carcinoma (HCC)

| Cancer Subtype | Patient Cohort (n) | AXL Status | Finding | p-value / HR | Reference |

|---|---|---|---|---|---|

| HCC (Post-Hepatectomy) | 246 | Positive vs. Negative | Independent factor for recurrence (HR: 1.725) and survival (HR: 1.847) | <0.001 | [10][27] |

| HCC (Post-Hepatectomy) | 246 | Positive vs. Negative | 5-year recurrence: 92% vs. 71%; 5-year survival: 9% vs. 48% | <0.001 | [10][27] |

| HCC with PVTT | Not Specified | High AXL in TECs | Associated with poor Overall Survival and Disease-Free Survival | OS: p=0.009; DFS: p=0.013 |[28] |

Experimental Protocols

Investigating the function of AXL requires a range of molecular and cellular biology techniques. The following are detailed protocols for key experiments.

References

- 1. 2.2. Immunohistochemical staining and scoring [bio-protocol.org]

- 2. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]

- 3. Immunohistochemistry staining [bio-protocol.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Axl receptor tyrosine kinase expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of Axl and its prognostic significance in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 9. AXL Kinase Enzyme System Application Note [promega.com]

- 10. Axl Expression Stratifies Patients with Poor Prognosis after Hepatectomy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. researchgate.net [researchgate.net]

- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. AXL receptor tyrosine kinase as a therapeutic target in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clinical, Pathological, and Molecular Features of Lung Adenocarcinomas with AXL Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fn-test.com [fn-test.com]

- 18. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 19. aacrjournals.org [aacrjournals.org]